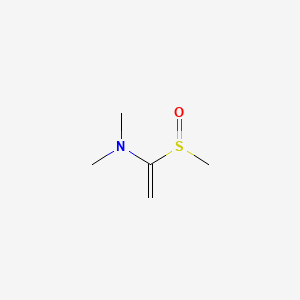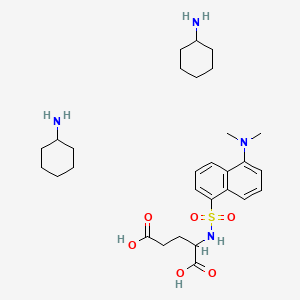
Dansyl-DL-glutamic acid
Übersicht
Beschreibung
Dansyl-DL-glutamic acid is a derivative of DL-glutamic acid, which is a racemic mixture of the proteinogenic amino acid L-Glutamic acid and the non-proteinogenic amino acid D-Glutamic acid . The dansyl group is added to the amino acid through a process known as dansylation .
Synthesis Analysis
The synthesis of Dansyl-DL-glutamic acid involves a process called dansylation. In this process, the reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . This reaction is often used in the analysis of amino acids .Molecular Structure Analysis
The molecular formula of Dansyl-DL-glutamic acid is C17H20N2O6S.2C6H13N . The dansyl group is covalently linked to the amino acid, improving its retention on reverse-phase columns .Chemical Reactions Analysis
Dansyl-DL-glutamic acid is used in High-Performance Liquid Chromatography (HPLC) analysis. The dansyl group improves the retention of the amino acid on reverse-phase columns, which is critical for the analysis .Physical And Chemical Properties Analysis
Dansyl-DL-glutamic acid has diverse chemical properties that do not retain well on traditional reverse-phase columns . Its physical properties are not well-documented in the available literature.Wissenschaftliche Forschungsanwendungen
Metabolic Fate in Astrocytes : Dansyl-DL-glutamic acid is used in the study of the metabolic fate of glutamate in astrocytes. It has been instrumental in understanding how glutamate is converted to glutamine and aspartate in mouse astrocytes cultures, as well as the formation of α-ketoglutarate and CO2 (Yu, Schousboec, & Hertz, 1982).
Analysis in Tissue Studies : Dansyl chloride, a derivative of Dansyl-DL-glutamic acid, is used for studying tissue-free amines and amino acids, including the analysis of minute tissue samples from the brain and invertebrates (Osborne, 1973).
Detection of Glutamic Acid in Cells : A method utilizing dansyl chloride derivatization has been developed for sensitive detection of glutamic acid in the diffusion medium of retinal cells. This highlights its use in understanding the release of excitatory amino acids under different cellular conditions (Timperio, Fagioni, Grandinetti, & Zolla, 2007).
Studying Amino Acid Metabolism : Dansyl-DL-glutamic acid derivatives are used to study the metabolism of various amino acids, including GABA, in brain tissues. This helps in understanding the biochemical pathways and functioning of neurotransmitters (Minchin & Fonnum, 1979).
Sensor for Amino Acids : Dansyl derivatives have been used to create sensors for detecting specific amino acids like Aspartic acid (Asp) and Glutamic acid (Glu) in aqueous solutions. This has implications in biochemical assays and clinical diagnostics (Zhang, Cao, & Ding, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S.2C6H13N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;2*7-6-4-2-1-3-5-6/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);2*6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRPKORXMPGQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl-DL-glutamic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)

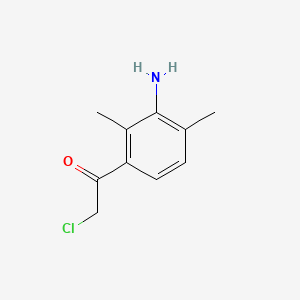
![1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol](/img/structure/B561383.png)
![Bicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B561384.png)
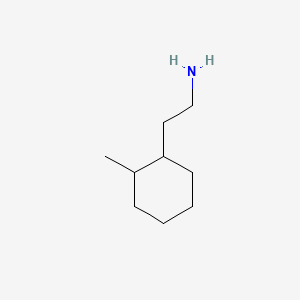
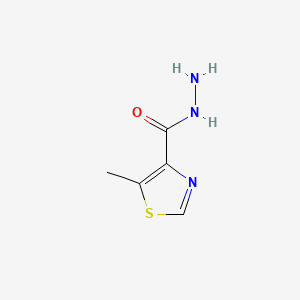
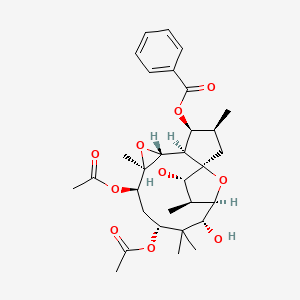
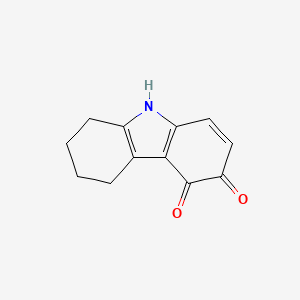
![6-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B561393.png)
